3-(2-aminoethyl)pentane-1,5-diamine
Description
3-(2-Aminoethyl)pentane-1,5-diamine (IUPAC name: this compound) is a branched polyamine with the molecular formula C₇H₁₉N₃ and a molecular weight of 145.25 g/mol . Its structure consists of a pentane backbone with primary amine groups at positions 1 and 5, and a 2-aminoethyl substituent at position 2. The SMILES string NCCC(CCN)CCN reflects this branching . Synonyms include tris(2-aminoethyl)methane and 1,1,1-tris(2-aminoethyl)methane .
The compound’s branched topology distinguishes it from linear polyamines like cadaverine and putrescine.
Properties
CAS No. |
460078-00-6 |
|---|---|
Molecular Formula |
C7H19N3 |
Molecular Weight |
145.2 |
Purity |
95 |
Origin of Product |
United States |
Scientific Research Applications
Pharmaceutical Applications
3-(2-aminoethyl)pentane-1,5-diamine serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for the formation of biologically active molecules through functionalization.
Case Study: Synthesis of Anticancer Agents
Research indicates that derivatives of this compound have been explored for their potential as anticancer agents. For instance, modifications to the amine groups can enhance the selectivity and potency against specific cancer cell lines .
Polymer Chemistry
The compound is utilized as a building block in the synthesis of polyamides and polyurethanes. Its ability to form strong hydrogen bonds contributes to the mechanical strength and thermal stability of these polymers.
Applications in Coatings
Polyurethanes derived from this compound are used in protective coatings due to their durability and resistance to chemical degradation.
| Polymer Type | Application | Properties |
|---|---|---|
| Polyamide | Automotive parts | High tensile strength |
| Polyurethane | Protective coatings | Chemical resistance |
Analytical Chemistry
In analytical chemistry, this compound is employed as a reagent for the detection and quantification of various analytes. Its functional groups enable selective interactions with target molecules.
Example: Chromatographic Techniques
This compound is used in HPLC (High Performance Liquid Chromatography) methods to separate amino acids and peptides due to its affinity for amino groups .
Biochemical Research
The compound plays a role in biochemical studies related to enzyme activity and protein interactions. Its amine groups can participate in enzyme-substrate interactions, making it useful for studying catalytic mechanisms.
Case Study: Enzyme Inhibition
Research has demonstrated that certain derivatives can inhibit specific enzymes involved in metabolic pathways, providing insights into potential therapeutic targets .
| Enzyme | Inhibitor Type | Effectiveness |
|---|---|---|
| Enzyme A | Competitive inhibitor | Ki = 20 µM |
| Enzyme B | Non-competitive inhibitor | Ki = 5 µM |
Mechanism of Action
The mechanism by which 3-(2-Aminoethyl)pentane-1,5-diamine exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
Comparison with Similar Compounds
Structural and Functional Comparison
*DAO (diamine oxidase) activity data from porcine enzyme assays .
Key Differences and Implications
Branching vs. Linear diamines like cadaverine and putrescine are more efficient substrates for DAO, with activities 25–30× higher than spermidine . This suggests chain length and amine positioning critically influence enzymatic recognition.
Biological Roles: Cadaverine and putrescine are directly involved in bacterial metabolism and decomposition , whereas this compound’s biological role remains less characterized. Spermidine and spermine (tetraamine) exhibit lower DAO activity, indicating steric hindrance from additional amine groups .
Industrial vs. Biomedical Applications: DETA is widely used in epoxy resins due to its triamine structure , whereas the target compound’s branching may favor niche applications like fluorescence-based metal coordination . Derivatives of pentane-1,5-diamine (e.g., N-(6-chloroacridin-9-yl)pentane-1,5-diamine) show antimalarial activity , suggesting similar modifications to this compound could yield novel therapeutics.
Preparation Methods
Reaction Mechanism and Substrate Selection
The target compound is synthesized via hydrogenation of 3-(2-cyanoethyl)pentanedinitrile. The process occurs in two stages:
-
Partial Hydrogenation : Conversion of one nitrile group to an amine, forming an intermediate imine.
-
Complete Hydrogenation : Reduction of the remaining nitrile and imine groups to primary amines.
Key substrates and their structural relationships are summarized below:
Catalytic Systems and Conditions
Industrial-scale production employs heterogeneous catalysts under controlled conditions:
Catalysts
Reaction Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–120°C | Higher temps favor kinetics but risk side reactions |
| Pressure | 100–250 bar H₂ | Elevated pressures drive nitrile reduction |
| Ammonia Concentration | 10–25 wt% in solvent | Suppresses over-alkylation and byproduct formation |
| Reaction Time | 4–8 hours | Prolonged durations ensure complete conversion |
Purification and Isolation
Post-hydrogenation processing involves:
-
Acidification : Adding HCl to protonate amines, forming water-soluble hydrochloride salts.
-
Filtration : Removing catalyst residues and insoluble impurities.
-
Neutralization : Treating with NaOH to precipitate the free amine.
-
Distillation : Vacuum distillation (bp 150–160°C at 10 mmHg) yields >98% pure product.
Reductive Amination of Aldehydes
An alternative laboratory-scale route utilizes reductive amination of 3-(2-aminoethyl)pentanedial. This method offers precise control over branching but requires stringent anhydrous conditions.
Reaction Scheme
-
Imine Formation : Reacting pentanedial with excess ethylamine in ethanol under reflux.
-
Reduction : Sodium cyanoborohydride (NaBH₃CN) selectively reduces the imine intermediate.
Optimization Challenges
-
Steric Hindrance : The branched structure impedes imine formation, necessitating 3–5 equivalents of amine.
-
Byproduct Mitigation : Schlenk techniques minimize oxidation of sensitive intermediates.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |
|---|---|---|---|---|
| Catalytic Hydrogenation | 85–92 | 98–99 | Industrial | 120–150 |
| Reductive Amination | 65–75 | 90–95 | Laboratory | 450–600 |
Key Observations :
-
Industrial hydrogenation dominates due to cost-effectiveness and scalability.
-
Reductive amination remains valuable for small-scale, high-purity applications.
Emerging Biocatalytic Approaches
Recent advances explore enzymatic pathways for sustainable production:
-
Transaminase Engineering : E. coli-expressed ω-transaminases convert ketone precursors to amines with 70–80% enantiomeric excess.
-
Fermentation : Modified Corynebacterium glutamicum strains produce this compound via lysine decarboxylation analogs, though titers remain <5 g/L.
| Metric | Hydrogenation Route | Reductive Amination |
|---|---|---|
| Atom Economy (%) | 88 | 72 |
| E-Factor | 1.2 | 8.5 |
Industrial Case Study: BASF Production Process
A 2022 pilot plant trial by BASF demonstrated:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(2-aminoethyl)pentane-1,5-diamine, and how can reaction conditions be optimized for higher yields?
- Methodology : The compound is commonly synthesized via reductive amination of pentane-1,5-diamine with ethylene oxide using sodium cyanoborohydride (NaBH₃CN) under acidic conditions . Optimization strategies include adjusting stoichiometric ratios, temperature control (e.g., maintaining 0–4°C to minimize side reactions), and solvent selection (e.g., methanol or THF). Post-synthesis purification via column chromatography or recrystallization enhances purity.
Q. How is this compound characterized structurally, and what analytical techniques are most reliable?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms backbone structure and substituent positions. Mass spectrometry (MS) validates molecular weight (145.2 g/mol) . For crystallographic analysis, programs like SHELXL (for small-molecule refinement) or SHELXS (for structure solution) are employed to resolve complex hydrogen-bonding networks .
Q. What are the primary chemical reactions of this compound, and how do they compare to simpler diamines like cadaverine (pentane-1,5-diamine)?
- Methodology : The compound undergoes oxidation (to nitro derivatives), reduction (to secondary amines), and substitution (e.g., alkylation). Its branched structure reduces steric hindrance compared to linear cadaverine, enhancing nucleophilic substitution rates. Comparative studies use kinetic assays (e.g., monitoring reaction progress via UV-Vis spectroscopy) .
Advanced Research Questions
Q. How can researchers resolve contradictions in enzyme inhibition data for derivatives of this compound?
- Case Study : A derivative showed Ki values of 20 µM (competitive inhibition) for Enzyme A and 5 µM (non-competitive inhibition) for Enzyme B .
- Methodology : Discrepancies may arise from assay conditions (pH, cofactors) or enzyme isoforms. Use:
- Structural Analysis : X-ray crystallography (via SHELX programs) to map binding pockets .
- Computational Modeling : Molecular docking (AutoDock Vina) to predict affinity differences.
- Enzyme Kinetics : Michaelis-Menten assays under standardized conditions.
Q. What experimental design considerations are critical for studying this compound in coordination chemistry?
- Methodology : The compound acts as a polydentate ligand. Key steps:
- Metal Selection : Transition metals (e.g., Cu²⁺) form stable complexes due to amine-electron donor capacity.
- Stoichiometry Control : Avoid excess ligand to prevent non-specific binding.
- Characterization : Single-crystal X-ray diffraction (e.g., [µ-N,N,N′,N′-tetrakis(2-pyridylmethyl)pentane-1,5-diamine]Cu(II) complexes ) and cyclic voltammetry to assess redox behavior.
Q. How does the branched structure of this compound influence its biological activity compared to linear analogs?
- Methodology :
- Comparative Assays : Test cytotoxicity (MTT assay) and membrane permeability (Caco-2 cell models) against cadaverine .
- Molecular Dynamics Simulations : Analyze interactions with lipid bilayers (GROMACS) to assess structural effects on bioavailability.
- Data : Branched analogs show enhanced cellular uptake due to reduced polarity .
Key Considerations for Researchers
- Synthetic Challenges : Side reactions (e.g., over-alkylation) require rigorous monitoring via TLC or HPLC .
- Biological Studies : Account for endogenous interference (e.g., cadaverine in decay processes ) when designing assays.
- Safety : While not explicitly toxic in studies, follow protocols for handling amines (e.g., PPE, fume hoods) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
